molecular formula C5H8ClF3OSi B14626355 CID 78070458

CID 78070458

Cat. No.: B14626355
M. Wt: 204.65 g/mol
InChI Key: SHMBCCJVSGSPDD-UHFFFAOYSA-N
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Description

Compounds with similar CID identifiers are often characterized by their molecular weight, solubility, bioactivity, and synthetic pathways .

Properties

Molecular Formula

C5H8ClF3OSi

Molecular Weight

204.65 g/mol

InChI

InChI=1S/C5H8ClF3OSi/c6-3-10-4-11-2-1-5(7,8)9/h1-4H2

InChI Key

SHMBCCJVSGSPDD-UHFFFAOYSA-N

Canonical SMILES

C(C[Si]COCCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78070458 involves several synthetic routes. One common method includes the preparation of a mixed solution followed by the formation of nanoparticles. The process typically involves:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

Chemical Reactions Analysis

Types of Reactions

CID 78070458 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

CID 78070458 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78070458 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities

  • Oscillatoxin Derivatives (e.g., CID 101283546, CID 185389): These macrocyclic polyketides share fused ring systems and methyl/oxygen substituents, which influence their bioactivity and stability .
  • Bile Acid Analogs (e.g., CID 6675, CID 439763): Steroid-based structures with hydroxyl/carboxyl groups, critical for membrane interaction and enzymatic inhibition .
Table 1: Key Structural Features of Analogous Compounds
Compound (CID) Core Structure Functional Groups Bioactive Moieties
Oscillatoxin D (101283546) Macrocyclic polyketide Epoxide, methyl branches Anticancer, ion channel modulation
30-Methyl-Oscillatoxin D (185389) Modified polyketide Methylation at C30 Enhanced metabolic stability
Taurocholic Acid (6675) Steroid nucleus Hydroxyl, sulfonic acid Bile salt, lipid emulsification
Betulinic Acid (64971) Pentacyclic triterpene Hydroxyl, carboxylic acid Antiviral, anti-inflammatory

Physicochemical Properties

Data from similar CIDs suggest that CID 78070458 may exhibit properties such as:

  • Molecular Weight : Likely 200–500 Da, based on oscillatoxin derivatives (e.g., CID 101283546: 784.9 Da) and bile acids (e.g., CID 6675: 515.7 Da) .
  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO), analogous to CID 64971 (Betulinic acid: 0.052 mg/mL) and CID 3749 (Irbesartan: 0.24 mg/mL) .
  • LogP : Estimated range of 2–5, reflecting lipophilicity critical for membrane permeability .
Table 2: Comparative Physicochemical Data
Compound (CID) Molecular Weight (Da) Solubility (mg/mL) LogP Bioavailability Score
CID 101283546 784.9 0.001 (predicted) 4.2 0.32
CID 6675 515.7 10.5 (aqueous) 1.8 0.55
CID 64971 456.7 0.052 6.3 0.56
CID 3749 428.5 0.24 4.9 0.55

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